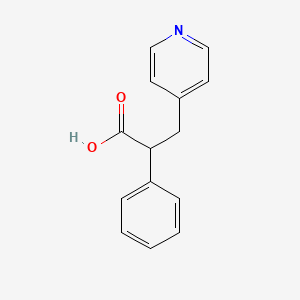

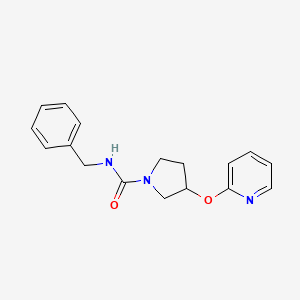

2-Phenyl-3-(pyridin-4-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

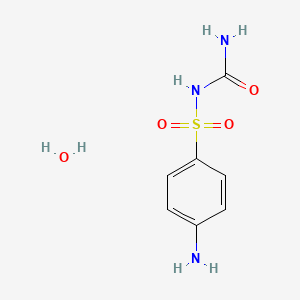

2-Phenyl-3-(pyridin-4-yl)propanoic acid, also known as PPAP, is a chemical compound that has gained attention in recent years due to its potential applications in the field of neuroscience. PPAP is a derivative of phenylalanine, an amino acid that is essential for the synthesis of proteins in the body. PPAP has been shown to have several interesting properties, including the ability to enhance cognitive function and improve mood.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

2-Phenyl-3-(pyridin-4-yl)propanoic acid, though not directly mentioned, can be inferred to have relevance in the context of synthesis and chemical reactivity, similar to its related compounds. For instance, 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid has been used as a ketene source in synthesizing monocyclic-2-azetidinones, demonstrating the controlled diastereoselectivity of the reaction through the hindrance in ketene and imines, which sometimes results in the exclusive formation of one isomer. This process, facilitated by Mukaiyama reagent, allows for simple separation of by-products via aqueous work-up. DFT calculations indicate a nonconjugated structure of the related ketene, with the pyrrolyl ring perpendicular to the ketene plane, suggesting complex geometries and electronic structures inherent to these compounds (Behzadi, Saidi, Islami, & Khabazzadeh, 2015).

Applications in Dye-Sensitized Solar Cells

Pyridine derivatives, specifically propyl isonicotinate (PIN) and isopropyl isonicotinate (IPIN), have been synthesized and applied as effective additives in bromide/tribromide electrolyte in dye-sensitized solar cells (DSSCs). These additives, when used in the electrolyte solution, contribute to an increase in the open circuit voltage (Voc) and short current density (Jsc), thereby enhancing the energy conversion efficiency (η) of DSSCs. Electrochemical impedance spectroscopy has shown that these enhancements are due to increased electron density in the conduction band of TiO2, leading to suppressed electron recombination beneficial for Voc. These findings indicate the potential of pyridine derivatives in replacing traditional additives like 4-tert-butylpyridine (TBP) in DSSCs, showcasing their importance in improving solar cell efficiencies (Bagheri, Dehghani, & Afrooz, 2015).

Propriétés

IUPAC Name |

2-phenyl-3-pyridin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-9,13H,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXGOYRSBXUBAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2798612.png)

![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)

![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)

![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798619.png)

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798620.png)

![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate](/img/structure/B2798629.png)